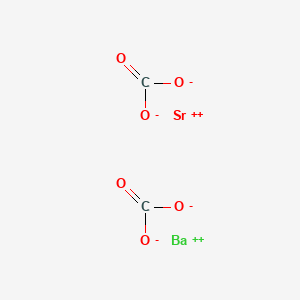

Carbonic acid, barium strontium salt

Description

Contextualization within Mixed Alkaline Earth Carbonate Systems

Carbonic acid, barium strontium salt is a key member of the mixed alkaline earth carbonate family. These systems, which also include combinations with calcium and magnesium carbonates, are primarily studied to understand how the substitution of cations with differing ionic radii affects crystal structure, phase stability, and thermodynamic properties. The BaCO₃-SrCO₃ system is particularly notable because barium and strontium carbonates are isostructural, both crystallizing in the orthorhombic aragonite-type structure at ambient conditions. arizona.edu

Due to the similar ionic radii of Ba²⁺ and Sr²⁺, they form a complete series of solid solutions, meaning they are miscible in all proportions in the solid state. uchicago.edu This behavior is in contrast to systems with greater size disparity between cations, such as those involving calcium, where miscibility gaps can occur. uchicago.edu The study of the Ba-Sr carbonate system serves as a model for understanding ideal and near-ideal solid solution behavior, providing a baseline for investigating more complex ternary and quaternary carbonate systems. researchgate.net Research has shown that these mixed carbonates can be synthesized through various methods, including co-precipitation and sol-gel techniques, to produce materials with tailored compositions and morphologies. ucm.esresearchgate.net

Historical Trajectories in Related Carbonate Research

The scientific investigation of alkaline earth carbonates has a long history, rooted in classical mineralogy and crystallography. The naturally occurring end-members of the barium strontium carbonate series, witherite (BaCO₃) and strontianite (SrCO₃), have been studied for centuries. psu.edu Early 20th-century advancements in X-ray diffraction by pioneers like Bragg (1924) and Wyckoff (1925) provided the first detailed insights into the crystal structure of these aragonite-group minerals. arizona.edu

A significant theoretical milestone was the formulation of Vegard's law in 1921, which posited a linear relationship between the lattice parameters of a solid solution and the concentration of its constituent components. wikipedia.orgwordpress.com This empirical rule became a foundational concept for studying mixed crystal systems, including (Ba,Sr)CO₃. schweizerbart.de More intensive, quantitative research into the subsolidus phase relations of mixed carbonates gained momentum in the mid-20th century. Studies in the 1960s and 1970s systematically investigated the phase diagrams and solid solubility of systems like BaCO₃-SrCO₃, establishing the conditions for their phase transitions and the stability of the solid solution across different temperatures. uchicago.edugeoscienceworld.org These foundational experimental works laid the groundwork for later thermodynamic modeling and computational studies.

Fundamental Theoretical Frameworks Governing Mixed Carbonate Behavior

The behavior of this compound is governed by several key theoretical frameworks in materials science and thermodynamics.

Solid Solution Theory: This framework describes the formation of a homogeneous solid phase containing two or more chemical species. In the (Ba,Sr)CO₃ system, Ba²⁺ and Sr²⁺ ions substitute for each other within the same crystal lattice. The extent of this substitution is dictated by factors like ionic size, charge, and crystal structure compatibility. The Gibbs free energy of mixing, which includes both enthalpy and entropy contributions, determines the stability of the solid solution. libretexts.orgyoutube.com For an ideal solution, the enthalpy of mixing is zero, and the process is driven entirely by the increase in configurational entropy. libretexts.org

Vegard's Law: This empirical law provides a first-order approximation of the lattice parameters of a solid solution. wikipedia.org It states that the lattice parameter of the mixed crystal varies linearly with the molar fractions of its components. taylorandfrancis.com While often a useful guideline, deviations from Vegard's law can occur, particularly in non-ideal solutions or when there is a significant mismatch in the component lattice sizes. slideshare.netresearchgate.net These deviations can provide insight into the nature of atomic interactions within the solid solution.

Lippmann Diagrams: Developed by Friedrich Lippmann in the 1980s, these diagrams are a powerful tool for representing the thermodynamic equilibrium between a solid solution and an aqueous solution. murdoch.edu.au They illustrate the conditions for stoichiometric saturation and can predict the composition of the solid phase that will precipitate from a solution of a given composition. murdoch.edu.au Lippmann diagrams are particularly useful in geochemistry and materials synthesis for understanding crystallization and dissolution processes involving mixed carbonates. researchgate.net

Phase Transitions: Barium and strontium carbonates undergo a reversible phase transition from an orthorhombic (α-phase) to a higher-temperature trigonal or rhombohedral (β-phase) structure. schweizerbart.degeoscienceworld.org In the BaCO₃-SrCO₃ system, the temperature of this transition is dependent on the composition. Investigations have shown that the binary system exhibits a minimum transition temperature at a composition of approximately 70 mole percent BaCO₃. uchicago.edu Understanding these transitions is crucial for materials processing and for applications at elevated temperatures.

Detailed Research Findings

Phase Transitions in the BaCO₃-SrCO₃ System

High-temperature X-ray diffraction studies have precisely characterized the phase transitions of pure barium carbonate and strontium carbonate, as well as their solid solutions. schweizerbart.degeoscienceworld.org Pure BaCO₃ transforms from its orthorhombic α-phase to a trigonal β-phase at approximately 1073–1093 K (800-820 °C). geoscienceworld.orgresearchgate.net It undergoes a further transition to a cubic γ-phase at around 1233–1253 K (960-980 °C). geoscienceworld.org Pure SrCO₃ exhibits its orthorhombic-to-trigonal transition at a higher temperature, around 1173 K (900 °C). schweizerbart.degeoscienceworld.org

In the mixed (Ba,Sr)CO₃ system, a complete series of solid solutions exists. uchicago.edu The orthorhombic-rhombohedral transition temperature does not vary linearly between the two end-members. Instead, the system displays a minimum transition temperature of 745 °C (1018 K) at a composition near Ba₇₀Sr₃₀(CO₃)₂. uchicago.edu This non-linear behavior is a key feature of the binary phase diagram.

| Compound/Composition | Transition Type | Transition Temperature (K) | Transition Temperature (°C) | Reference |

|---|---|---|---|---|

| BaCO₃ (Witherite) | α (Orthorhombic) → β (Trigonal) | 1073 - 1093 | 800 - 820 | geoscienceworld.orgresearchgate.net |

| BaCO₃ (Witherite) | β (Trigonal) → γ (Cubic) | 1233 - 1253 | 960 - 980 | geoscienceworld.org |

| SrCO₃ (Strontianite) | α (Orthorhombic) → β (Trigonal) | ~1173 | ~900 | schweizerbart.degeoscienceworld.org |

| Ba₇₀Sr₃₀(CO₃)₂ (Solid Solution) | Orthorhombic → Rhombohedral | 1018 | 745 | uchicago.edu |

Crystallographic Data and Vegard's Law

The lattice parameters of the orthorhombic (Ba,Sr)CO₃ solid solution generally follow Vegard's law, showing a near-linear relationship with composition. As the smaller Sr²⁺ ion substitutes for the larger Ba²⁺ ion in the witherite structure, the unit cell dimensions decrease. The isostructural nature of witherite and strontianite facilitates this substitution across the entire compositional range. arizona.edu

The table below presents the refined lattice parameters for the orthorhombic end-members, which form the basis for applying Vegard's law to the solid solution.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|

| BaCO₃ (Witherite) | Orthorhombic | 5.3135 | 8.8961 | 6.4289 | arizona.edu |

| SrCO₃ (Strontianite) | Orthorhombic | 5.1066 | 8.4184 | 6.0290 | arizona.edu |

Properties

CAS No. |

32915-78-9 |

|---|---|

Molecular Formula |

C2BaO6Sr |

Molecular Weight |

344.96 g/mol |

IUPAC Name |

strontium;barium(2+);dicarbonate |

InChI |

InChI=1S/2CH2O3.Ba.Sr/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4 |

InChI Key |

NEDFZELJKGZAQF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Sr+2].[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies for Barium Strontium Carbonate Systems

Solution-Phase Precipitation Approaches

Solution-phase precipitation methods involve the formation of the solid barium strontium carbonate from a liquid medium. These techniques are valued for their ability to produce fine, homogeneous powders at relatively low temperatures, allowing for precise control over the final product's properties.

Controlled Co-precipitation Techniques

Controlled co-precipitation is a widely utilized method for synthesizing barium strontium carbonate with a uniform distribution of barium and strontium ions throughout the crystal lattice. This technique involves dissolving soluble salts of barium and strontium (such as nitrates or chlorides) in a desired ratio in an aqueous solution. A precipitating agent, typically a carbonate source like sodium carbonate or ammonium (B1175870) carbonate, is then introduced, causing the simultaneous precipitation of both barium and strontium carbonates. minsocam.org

The key to this method is maintaining homogeneity by ensuring that the precipitation rates of both components are comparable. Factors such as reactant concentrations, temperature, pH, and stirring rate are critical parameters that must be precisely controlled to prevent compositional segregation and to achieve a narrow particle size distribution. For instance, precipitated mixtures formed by adding sodium carbonate to a solution of strontium and barium nitrates result in a single intermediate crystal pattern, indicating the formation of a true solid solution where strontium atoms replace barium atoms within the carbonate lattice. minsocam.org

The formation of a solid solution via co-precipitation can be represented by the following general reaction:

xBa²⁺(aq) + (1-x)Sr²⁺(aq) + CO₃²⁻(aq) → BaₓSr₁₋ₓCO₃(s)

Research has demonstrated the synthesis of triple barium-strontium-calcium carbonates from their nitrate (B79036) salts, highlighting the versatility of co-precipitation for creating complex multi-component carbonate systems. mdpi.com

Crystallization from Aqueous Media

Crystallization from aqueous media is a fundamental process in the synthesis of barium strontium carbonate. This method relies on exceeding the solubility product of the carbonate salts in water to induce nucleation and crystal growth. One approach involves the slow diffusion of a carbonate source, such as carbon dioxide from the air, into an aqueous solution containing dissolved barium and strontium chlorides at a controlled pH. nih.gov

The morphology and size of the resulting crystals are heavily influenced by the conditions of the aqueous environment. For example, single crystals of barium carbonate and strontium carbonate have been successfully grown in a sodium metasilicate (B1246114) gel medium. bjp-bg.com This gel growth technique allows for controlled diffusion of reactants, preventing turbulence and enabling the formation of well-defined crystals. The process involves setting a gel containing one reactant (e.g., Na₂CO₃) and then pouring a solution of the other reactant (e.g., BaCl₂ and SrCl₂) over the gel. Nucleation and slow crystal growth then occur within the gel matrix. bjp-bg.com

The conditions for crystallization can be summarized as follows:

| Parameter | Condition | Influence |

| Reactants | BaCl₂, SrCl₂, Na₂CO₃, K₂CO₃ | Determines final product composition. |

| Medium | Aqueous solution, Gel | Controls diffusion and nucleation rates. bjp-bg.com |

| pH | 7.0 - 12.0 | Affects carbonate ion concentration and crystal growth. nih.govbjp-bg.com |

| Temperature | Room Temperature | Influences solubility and reaction kinetics. bjp-bg.com |

This method highlights the importance of the reaction environment in directing the crystallization process and determining the final properties of the barium strontium carbonate material.

Influence of Organic Additives and Modifiers on Morphogenesis

Research has shown that even small organic molecules can induce the formation of complex, multi-layered structures in both barium carbonate and strontium carbonate. nih.gov For example, the small organic dye Acid Orange 7 has been demonstrated to induce a wide variety of multi-layered barium carbonate structures. nih.gov This effect is attributed to the molecule imperfectly blocking the fastest-growing crystal face. nih.gov By extending these strategies to strontium carbonate, which shares the same crystal structure as barium carbonate, similar multi-layered formations and dense, quasi-two-dimensional areas of stacked plates have been achieved. nih.gov

Another organic additive, hexamethylenetetramine (HMT), has also been shown to significantly influence crystal morphology. researchgate.net In the presence of HMT and using ammonium carbonate as a CO₂ source, the morphology of strontium carbonate can be transformed from branch-like to flower-like, while barium carbonate's morphology changes from fiber-like to branch-like and ultimately to rod-like as the HMT concentration increases. researchgate.net

The effect of HMT on crystal morphology is summarized below:

| Carbonate | Molar Ratio (HMT/M²⁺) | Resulting Morphology | CO₂ Source |

| SrCO₃ | 0.2 → 10 | Branch-like → Flower-like → Capsicum-like | (NH₄)₂CO₃ |

| BaCO₃ | 0.2 → 10 | Fiber-like → Branch-like → Rod-like | (NH₄)₂CO₃ |

| SrCO₃ | N/A | Flowers aggregated by rods | Diethyl carbonate |

| BaCO₃ | N/A | Shuttles | Diethyl carbonate |

These findings demonstrate that organic additives are a powerful tool for tuning the architecture of barium strontium carbonate crystals at the micro-level, which is crucial for tailoring their properties for specific applications. nih.govresearchgate.net

Solid-State Reaction Pathways

Solid-state reaction pathways involve the synthesis of the target material through the thermal treatment of solid precursors without the use of a solvent. These methods are generally simpler and can be more cost-effective for large-scale production, though they often require higher temperatures.

High-Temperature Calcination Protocols

High-temperature calcination is a common solid-state method used to synthesize materials and to convert precursors into their desired oxide forms. In the context of barium strontium carbonate, calcination typically refers to the thermal decomposition of precursor compounds to form a mixed oxide, or the reaction of individual carbonates at high temperatures. For instance, the solid-state synthesis of barium titanate often starts with the calcination of a mixture of barium carbonate and titanium dioxide. mdpi.com

While barium strontium carbonate itself is often the starting material for other compounds, its behavior at high temperatures is crucial. The thermal decomposition of barium and strontium carbonates occurs at relatively high temperatures. ceramicartsnetwork.org For cathode coatings, double and triple carbonates of barium, strontium, and calcium are heated in a vacuum. This process first converts the carbonates into their corresponding oxides (e.g., BaCO₃ → BaO + CO₂) at temperatures around 900°C. cathode.com

In the context of thermochemical energy storage, mixtures of alkaline earth carbonates, including barium and strontium carbonates, are subjected to cyclic calcination (endothermic decomposition) and carbonation (exothermic reaction). aip.org Studies on CaO-based sorbents doped with BaO and SrO have investigated calcination temperatures ranging from 1000°C to 1400°C. aip.org For these mixed systems, an optimal calcination temperature of 1200°C was identified to balance complete calcination with the avoidance of excessive sintering, which reduces performance. aip.org The high temperatures required for the decomposition of SrCO₃ (around 1235°C) and BaCO₃ highlight their thermal stability. ceramicartsnetwork.orgresearchgate.net

Mechanochemical Activation Processes

Mechanochemical activation is a solid-state synthesis technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. This process can lower the temperature required for subsequent calcination steps and produce nanocrystalline powders. iosrjournals.org

The synthesis of nanocrystalline Barium Strontium Titanate (BST) powder has been successfully achieved using a mechanochemical method starting with barium carbonate, strontium carbonate, and titanium dioxide as precursors. iosrjournals.orgresearchgate.net In this process, the solid precursors are subjected to high-energy ball milling. This mechanical action reduces the particle size of the reactants, increases their specific surface area, and creates a high density of lattice defects. rsc.org These changes enhance the reactivity of the precursors, allowing the formation of the final product at significantly lower calcination temperatures (e.g., 750°C - 800°C) than in conventional solid-state reactions. iosrjournals.orgresearchgate.net

The mechanochemical process offers several advantages:

Reduced Reaction Temperature: The activation of precursors through milling lowers the energy barrier for the solid-state reaction. rsc.org

Nanocrystalline Product: The process facilitates the formation of very fine, nanosized particles. iosrjournals.org

Homogeneity: Intense mixing during milling can lead to a more homogeneous distribution of reactants, promoting the formation of a uniform solid solution.

Environmental Benefits: As a solvent-free method, it is considered a "green chemistry" approach. iosrjournals.org

While much of the specific research focuses on using (Ba,Sr)CO₃ as a reactant for more complex oxides, the principles demonstrate that mechanochemical activation of the individual carbonate precursors is an effective pathway to enhance their solid-state reactivity for forming a homogeneous barium strontium carbonate solid solution at lower temperatures. rsc.orgresearchgate.net

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These techniques allow for the formation of well-defined crystals with controlled size, shape, and composition.

Continuous-flow hydrothermal synthesis (CFHS) represents a significant advancement over traditional batch processes, offering scalability, improved product consistency, and enhanced control over reaction parameters. anl.gov In a typical CFHS system, precursor solutions are continuously pumped into a heated reactor where rapid mixing and reaction occur, leading to the nucleation and growth of nanoparticles. google.com This method allows for precise control over temperature, pressure, residence time, and precursor concentration, which are critical for tuning the properties of the final product. anl.gov

While specific research on the continuous-flow hydrothermal synthesis of barium strontium carbonate is limited, the general principles of this technology are applicable. Innovations in reactor design, such as the use of micromixers, have been shown to enhance the mixing of reactants, leading to more uniform particle size distributions for various inorganic nanoparticles. acs.org The development of self-optimizing continuous-flow reactors, which use machine learning algorithms to adjust reaction conditions in real-time, further demonstrates the potential for precise control over nanoparticle synthesis. Although not yet applied to barium strontium carbonate, these innovations hold promise for the large-scale production of this material with tailored characteristics. soton.ac.uk

Table 1: General Parameters in Continuous-Flow Hydrothermal Synthesis

| Parameter | Typical Range | Influence on Product |

| Temperature | 100 - 450 °C | Affects reaction kinetics, crystallinity, and phase purity |

| Pressure | 1 - 25 MPa | Influences solvent properties and reaction rates |

| Residence Time | Seconds to minutes | Controls particle growth and size |

| Precursor Concentration | 0.01 - 1 M | Affects nucleation density and particle size |

| pH | 2 - 12 | Influences precursor speciation and reaction pathways |

This table represents typical parameters for the synthesis of inorganic nanoparticles and may be adapted for barium strontium carbonate.

The use of non-aqueous solvents (solvothermal synthesis) and supercritical fluids offers additional avenues for controlling the crystallization of barium strontium carbonate. Solvothermal methods, employing solvents like ethanol (B145695) or ethylene (B1197577) glycol, can influence the morphology and size of the resulting crystals due to differences in solvent polarity, viscosity, and boiling point. rsc.orgnih.gov For instance, the solvothermal synthesis of other inorganic materials has demonstrated that the choice of solvent can direct the formation of specific crystal habits, such as nanorods, nanowires, or hierarchical structures. researchgate.netrsc.org While specific studies on barium strontium carbonate in various non-aqueous solvents are not extensively documented, the principles of solvothermal synthesis suggest a high degree of control is achievable.

Supercritical fluids, particularly supercritical water (scH2O) and supercritical carbon dioxide (scCO2), present unique reaction environments for materials synthesis. chemrxiv.org Supercritical fluids exhibit properties of both liquids and gases, such as high diffusivity, low viscosity, and tunable density, which can lead to rapid and uniform crystallization. The synthesis of related compounds, such as barium strontium titanate (BST), has been successfully demonstrated using supercritical fluids in a continuous-flow reactor, yielding well-crystallized nanoparticles with controlled stoichiometry. nih.gov This approach highlights the potential for producing high-quality barium strontium carbonate powders with precise control over particle size and composition.

Polymer-Induced Liquid-Precursor (PILP) Synthesis

The Polymer-Induced Liquid-Precursor (PILP) process is a non-classical crystallization pathway that involves the formation of a transient, amorphous, and highly hydrated liquid-like precursor phase. This method has been effectively utilized to synthesize barium and strontium carbonates with unique, non-equilibrium morphologies.

In the PILP synthesis of barium and strontium carbonate, a polyanionic polymer, such as poly(acrylic acid), is introduced into the crystallization solution. The polymer interacts with the metal cations (Ba2+ and Sr2+), leading to the formation of a liquid-phase amorphous precursor. This precursor consists of polymer-cation-anion aggregates that are highly hydrated. The formation of this liquid-like phase is a key step that allows for the subsequent growth of complex mineral structures. Evidence suggests that this PILP phase can be generated for both barium and strontium carbonates, indicating the broad applicability of this method to various ionic salt systems.

The transient PILP phase serves as a template for the directed assembly of non-equilibrium crystal morphologies, such as films, fibers, and cones. The transformation of the amorphous liquid precursor into a crystalline solid allows for the formation of structures that are not accessible through conventional crystallization pathways. For example, fibrous barium carbonate crystals have been grown on calcium carbonate seeds via the PILP process. A proposed mechanism for fiber formation involves the autocatalytic assembly of nanodroplets or nanoparticles at high-energy surface protrusions, leading to one-dimensional growth. This demonstrates the ability of the PILP process to direct the assembly of intricate and hierarchical structures.

Gel Media Growth Techniques

The growth of crystals in a gel medium, such as silica (B1680970) hydrogel, provides a diffusion-controlled environment that allows for the slow and controlled crystallization of sparingly soluble salts like barium and strontium carbonate. This technique is particularly useful for growing high-quality single crystals and for studying nucleation and growth kinetics. bjp-bg.com

In a typical gel growth experiment, the reactants are introduced into a U-tube or a straight tube containing the gel, either by single or double diffusion methods. bjp-bg.com The gel matrix suppresses convective currents, ensuring that mass transport occurs primarily through diffusion. This slow diffusion of reactants leads to a controlled supersaturation, which is essential for the growth of well-defined crystals.

Research on the growth of barium and strontium carbonates in silica gel has shown that the nucleation and growth are influenced by factors such as the pH of the gel, the concentration of the reactants, and the density of the gel. bjp-bg.com For instance, in the growth of barium carbonate, nucleation was observed to begin within two days in a silica gel with a density of 1.05 g/cm³ and a pH of 7.0. bjp-bg.com For strontium carbonate, a pH of 8 was found to be suitable for nucleation, which took approximately four days. bjp-bg.com The morphology of the resulting crystals can also be controlled by varying these parameters.

Table 2: Experimental Conditions for Gel Growth of Barium and Strontium Carbonate

| Compound | Gel Density (g/cm³) | Gel pH | Reactant Concentrations | Nucleation Time | Final Crystal Morphology |

| Barium Carbonate | 1.05 | 7.0 | 0.1 N Na2CO3, 0.1 N BaCl2 | ~2 days | Diamond-shaped, spherical |

| Strontium Carbonate | 1.05 | 8.0 | 0.1 N Na2CO3 (inferred), 0.1 N SrCl2 | ~4 days | Triangular |

Data compiled from Crystal Growth and Characterization of Carbonates of Calcium, Barium, and Strontium in Gel Media. bjp-bg.com

The study of supersaturation evolution and the location of the first precipitate in the gel provides valuable insights into the crystallization process. ucm.es By analyzing the distribution of free ions and ionic associations throughout the gel column, a more complete understanding of the nucleation behavior of witherite (BaCO3) and strontianite (SrCO3) can be achieved. ucm.es

Structural Characterization and Phase Transformation Dynamics

Crystalline Polymorphism and Transition Pathways

At ambient conditions, barium strontium carbonate typically crystallizes in an orthorhombic structure, isostructural with aragonite. arizona.edu This structure is characterized by a specific arrangement of the cations (Ba²⁺ and Sr²⁺) and the carbonate (CO₃²⁻) groups. arizona.edu Upon heating, the compound undergoes reversible polymorphic transitions to hexagonal and cubic phases. researchgate.net

With increasing temperature, barium strontium carbonate undergoes a reversible phase transition from an orthorhombic to a hexagonal crystal structure. researchgate.net This transition is analogous to the transformations observed in the individual components, barium carbonate (BaCO₃) and strontium carbonate (SrCO₃), which transform at approximately 811°C and 912°C, respectively. acs.orgresearchgate.net In the mixed carbonate, the transition temperature is influenced by the Ba:Sr ratio. The hexagonal phase is often described as a calcite-type structure. acs.org This transformation involves a change in the coordination environment of the cations and a rotational disordering of the carbonate ions.

Upon further heating, a transition to a high-temperature cubic phase may occur, particularly in barium-rich compositions. Pure barium carbonate transforms to a face-centered cubic structure at approximately 976°C. researchgate.netacs.org This phase is characterized by a high degree of rotational disorder of the carbonate ions. The stability and transition temperature of this cubic phase in the mixed salt are dependent on the specific barium-to-strontium ratio.

The relative proportions of barium and strontium significantly influence the stability and transition temperatures of the different polymorphs. The substitution of barium for strontium atoms (or vice versa) in the crystal lattice leads to a change in the unit cell dimensions. minsocam.org This substitution affects the energetic landscape of the different crystalline phases, thereby altering the temperatures at which the orthorhombic-to-hexagonal and hexagonal-to-cubic transitions occur. Generally, a higher strontium content tends to increase the transition temperatures. The formation of a solid solution, where barium and strontium ions are homogeneously distributed within the carbonate crystal lattice, is crucial for observing these distinct phase transitions. minsocam.orgcathode.com

Interactive Data Table: Phase Transition Temperatures of Alkaline Earth Carbonates

| Compound | Orthorhombic to Hexagonal Transition (°C) | Hexagonal to Cubic Transition (°C) |

| Barium Carbonate (BaCO₃) | ~811 | ~976 |

| Strontium Carbonate (SrCO₃) | ~912 | - |

Note: The transition temperatures for Barium Strontium Carbonate are dependent on the specific composition and are generally intermediate between those of the pure components.

Advanced Crystallographic Analysis Techniques

Detailed characterization of the crystal structures and phase transformations of barium strontium carbonate relies on sophisticated analytical methods. These techniques provide insights into the atomic arrangements, microstructural features, and phase purity of the material.

X-ray diffraction (XRD) is a primary tool for studying the crystalline phases of barium strontium carbonate. The Rietveld refinement method is a powerful technique for analyzing XRD data, allowing for the precise determination of structural parameters. scirp.orgthraceanzeolite.gr This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. researchgate.net Through Rietveld refinement, it is possible to obtain detailed information such as lattice parameters, atomic positions, and the quantitative phase abundance in multiphase samples. scirp.orgjim.org.cn This is particularly useful for studying the subtle structural changes that occur during phase transitions and for quantifying the proportions of orthorhombic, hexagonal, and cubic phases present at different temperatures.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the microstructure of barium strontium carbonate. acs.org SEM provides high-resolution images of the surface morphology, revealing details about grain size, shape, and porosity. mdpi.comyoutube.com TEM, on the other hand, allows for the examination of the internal structure of the material at the nanoscale. researchgate.net This can be used to identify crystal defects, grain boundaries, and the presence of different phases within a single grain. These microstructural features play a significant role in the physical and chemical properties of the material.

Spectroscopic Investigations of Local Structure

The local structure of barium strontium carbonate solid solutions has been effectively probed using vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques are sensitive to the local environment of the carbonate (CO₃²⁻) ion, providing insights into the effects of cation substitution on the crystal lattice.

In the Ba₁₋ₓSrₓCO₃ solid solution, the substitution of barium (Ba²⁺) ions for strontium (Sr²⁺) ions, or vice versa, directly influences the vibrational modes of the carbonate groups. Research on synthetic witherite-strontianite solid solutions has shown that the frequencies of the fundamental infrared-active modes of the carbonate ion (v₁, v₂, v₃, and v₄) shift as a function of the chemical composition. geoscienceworld.orgschweizerbart.de Specifically, a nearly linear increase in the frequency of these modes is observed with increasing strontium content. geoscienceworld.orgschweizerbart.de This shift is attributed to the differences in mass and ionic radii between Ba²⁺ and Sr²⁺, which alter the local bond strengths and symmetry of the carbonate ion's position within the orthorhombic crystal structure. ucm.es

The primary vibrational modes of the carbonate ion are identified as follows:

v₁: Symmetric stretch

v₂: Out-of-plane bend

v₃: Asymmetric stretch

v₄: In-plane bend

Studies combining micro-Raman spectroscopy and electron microprobe analysis on single, compositionally zoned crystals of BaₓSr₁₋ₓCO₃ have further solidified these findings. This approach allows for the direct correlation of Raman peak shifts with the precise local cation composition, confirming that the wavenumber of the carbonate symmetric stretching mode (v₁) changes linearly with the mole fraction of barium and strontium. ucm.es The ability to track these subtle shifts provides a powerful, non-destructive tool for mapping compositional variations and understanding the local structural homogeneity of the solid solution.

Below is a table summarizing the observed trends in vibrational frequencies with compositional changes in Ba₁₋ₓSrₓCO₃ solid solutions.

| Vibrational Mode | Type | Trend with Increasing Sr Content (x) |

| v₁ | Symmetric Stretch | Frequency Increases |

| v₂ | Out-of-plane Bend | Frequency Increases |

| v₃ | Asymmetric Stretch | Frequency Increases |

| v₄ | In-plane Bend | Frequency Increases |

Nanoscale Structural Attributes and Self-Assembly

The formation of barium strontium carbonate at the nanoscale reveals a propensity for creating complex, aggregated structures and hierarchical architectures, often influenced by the synthesis environment.

Formation of Nanocrystalline Aggregates

Under various synthesis conditions, barium strontium carbonate does not simply precipitate as simple, isolated crystals. Instead, it forms nanocrystalline aggregates with diverse and controllable morphologies. The aggregation of primary nanoparticles is a key step in the development of these larger structures. The morphology of these aggregates can range from simple spherulites and rod-like bundles to more intricate, multi-layered plates. acs.orgacs.org

The presence of organic additives or specific reactants during precipitation can significantly direct the aggregation process. For instance, studies on the crystallization of strontium and barium carbonates in the presence of small organic molecules have demonstrated the ability to produce multi-layered plates and stacked structures reminiscent of nacre (mother of pearl). acs.org These additives can imperfectly block the fastest-growing crystal faces, leading to controlled, layer-by-layer assembly of nanocrystals.

Self-Assembly and Biomorphic Architectures

Under specific conditions, typically involving a silica (B1680970) hydrogel medium, the nanocrystals of barium strontium carbonate can self-assemble into highly ordered, complex structures known as biomorphs. These architectures mimic shapes found in nature, such as flowing leaves and twisted ribbons, despite being purely inorganic. The process involves the co-precipitation of the carbonate solid solution with silica, where nanocrystals of the carbonate deposit on a silica film and subsequently self-assemble. This bottom-up process results in hierarchical structures with complexity ranging from the micrometer to the millimeter scale.

The formation of these biomorphic structures is a clear example of self-organization, where simple building blocks (nanocrystals) arrange themselves into complex, higher-order architectures without external templating. The resulting barium-strontium carbonate biomorphs are composed of a continuous crystalline lattice, highlighting a remarkable degree of crystallographic alignment among the constituent nanocrystals.

Defect Chemistry and Non-Stoichiometry in Solid Solutions

The term "Carbonic acid, barium strontium salt" inherently describes a solid solution, which is a class of material where defects are fundamental to its existence. The primary characteristic of the BaCO₃-SrCO₃ system is the complete miscibility between the two end-members, which share the same orthorhombic crystal structure at ambient conditions. schweizerbart.deucm.es This allows for the formation of a continuous Ba₁₋ₓSrₓCO₃ solid solution across the entire compositional range (from x=0 to x=1).

The defect chemistry of this system is dominated by substitutional defects on the cation sublattice. In an ideal crystal of BaCO₃, every cation site is occupied by a Ba²⁺ ion. In the solid solution, Sr²⁺ ions can substitute for Ba²⁺ ions on these lattice sites. This substitution is the defining feature of the solid solution and is considered a type of point defect. Conversely, in a SrCO₃ crystal, Ba²⁺ acts as the substitutional impurity. The ratio of barium to strontium is not fixed, leading to a state of compositional non-stoichiometry .

Other point defects, while not as central to the definition of the solid solution, can also be present. These include:

Vacancy defects : Where a cation (Ba²⁺ or Sr²⁺) or an anion (CO₃²⁻) is missing from its normal lattice site.

Interstitial defects : Where an atom or ion occupies a site that is normally empty in the crystal lattice.

The formation of a true, single-phase solid solution throughout the entire Ba-Sr composition range indicates that the substitution of Sr²⁺ for Ba²⁺ (and vice versa) is energetically favorable. researchgate.net This is due to the chemical similarity and comparable ionic radii of the two cations. The presence of these substitutional defects directly influences the material's properties, including its lattice parameters and the local vibrational modes of the carbonate ions, as detected by spectroscopic methods.

The table below summarizes the primary defects in the barium strontium carbonate solid solution.

| Defect Type | Description | Role in Ba₁₋ₓSrₓCO₃ |

| Substitutional Defect | An atom of one element is replaced by an atom of another element at a regular lattice site. | The fundamental defect type. Sr²⁺ ions substitute for Ba²⁺ ions (or vice versa) on the cation sublattice. |

| Vacancy | An atom or ion is missing from a site that is normally occupied in the crystal lattice. | A common point defect in all crystalline solids; can occur on either the cation or anion sublattice. |

| Interstitial Defect | An atom or ion is located in a site that is not typically occupied in the crystal structure. | Generally less common for large cations like Ba²⁺ and Sr²⁺ but can contribute to the overall defect landscape. |

Thermodynamic and Kinetic Studies of Barium Strontium Carbonate Systems

Thermal Decomposition Pathways and Reaction Kinetics

The thermal decomposition of the barium strontium carbonate solid solution involves the endothermic breakdown of the carbonate into its respective oxides (BaO and SrO) and carbon dioxide gas. The process is significantly influenced by the composition of the solid solution, the surrounding gaseous atmosphere, and the heating rate.

The composition of the surrounding atmosphere plays a critical role in the decomposition mechanism of barium strontium carbonate. The presence of carbon dioxide (CO₂) in the atmosphere, for instance, can suppress the decomposition reaction, shifting the onset of decomposition to higher temperatures. This is due to Le Chatelier's principle, where an increased partial pressure of CO₂ on the product side of the equilibrium reaction ( (Ba,Sr)CO₃(s) ⇌ (Ba,Sr)O(s) + CO₂(g) ) drives the reaction to the left, favoring the stability of the carbonate.

Conversely, decomposition in an inert atmosphere, such as nitrogen or argon, or under vacuum conditions, facilitates the removal of the gaseous CO₂ product, thereby promoting the forward decomposition reaction at lower temperatures. The flow rate of the purge gas can also impact the decomposition kinetics by influencing the rate at which CO₂ is removed from the vicinity of the solid particles.

During the pyrolysis of barium strontium carbonate, the primary solid products are barium oxide (BaO) and strontium oxide (SrO). In the context of the solid solution, these oxides are formed within a mixed matrix. The direct decomposition to the respective oxides is the principal pathway.

Calorimetric and Thermogravimetric Investigations

Calorimetric and thermogravimetric analysis techniques are essential tools for characterizing the thermal behavior of barium strontium carbonate solid solutions. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provide valuable data on phase transitions, decomposition temperatures, and mass loss kinetics.

Differential Thermal Analysis (DTA) of the BaCO₃-SrCO₃ system reveals important information about phase transitions. Barium carbonate and strontium carbonate form a complete series of solid solutions. Both pure BaCO₃ and SrCO₃ undergo a reversible phase transition from an orthorhombic to a rhombohedral crystal structure upon heating. schweizerbart.de The temperature of this transition is dependent on the composition of the solid solution. schweizerbart.de

For pure BaCO₃, this transition occurs at approximately 806°C, while for pure SrCO₃, it is observed around 912°C. schweizerbart.de In the BaCO₃-SrCO₃ solid solution, the rhombohedral form becomes stable at lower temperatures compared to the end members. schweizerbart.de A minimum transition temperature of 745°C is observed for a composition of approximately Ba₇₀Sr₃₀. schweizerbart.de These phase transitions are observed as endothermic peaks in the DTA curve prior to the onset of decomposition.

Table 1: Orthorhombic to Rhombohedral Phase Transition Temperatures in the BaCO₃-SrCO₃ System

| Composition (mol% BaCO₃) | Transition Temperature (°C) |

| 100 | 806 |

| 70 | 745 |

| 0 | 912 |

Note: Data is based on the phase diagram of the BaCO₃-SrCO₃ system. The transition temperatures for intermediate compositions would fall between these values.

Thermogravimetric Analysis (TGA) is employed to monitor the mass loss of the barium strontium carbonate solid solution as a function of temperature. This mass loss is primarily due to the evolution of carbon dioxide during decomposition. The TGA curve provides information on the onset temperature of decomposition, the temperature range over which decomposition occurs, and the final residual mass, which corresponds to the mixed barium and strontium oxides.

The decomposition temperature of the solid solution is influenced by its composition. Generally, strontium carbonate is less thermally stable than barium carbonate. Therefore, solid solutions with a higher strontium content are expected to begin decomposing at lower temperatures. For instance, in a mixture containing BaCO₃ and SrCO₃, the decomposition process for an activated mixture can start at a significantly lower temperature range (600-700°C) compared to the individual inactivated components (900-1000°C). researchgate.net

The kinetics of the decomposition, including the activation energy, can be determined from TGA data obtained at different heating rates. For the individual components, the activation energy for the decomposition of SrCO₃ has been reported to be around 210 kJ/mol.

Table 2: Decomposition Data for Barium and Strontium Carbonates

| Compound | Onset of Decomposition (approx. °C) | Theoretical Mass Loss (%) |

| Strontium Carbonate (SrCO₃) | ~900-1000 | 29.8 |

| Barium Carbonate (BaCO₃) | >1000 | 22.3 |

Note: The onset of decomposition for the (Ba,Sr)CO₃ solid solution will vary depending on the specific composition and experimental conditions such as the atmosphere and heating rate.

Energetics of Formation and Solid Solution Stability

The stability of the barium strontium carbonate solid solution is governed by its thermodynamic properties, specifically the enthalpy and Gibbs free energy of formation. A complete series of solid solutions is formed between BaCO₃ and SrCO₃, indicating that the mixed crystals are thermodynamically stable. schweizerbart.de

Table 3: Standard Thermodynamic Data for Barium and Strontium Carbonates at 298.15 K

| Compound | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) |

| Barium Carbonate (BaCO₃) | -1213.0 | -1134.4 |

| Strontium Carbonate (SrCO₃) | -1220.1 | -1140.1 |

The formation of the solid solution from the individual carbonates is typically associated with a Gibbs free energy of mixing (ΔG_mix). For an ideal solid solution, this value is negative, indicating a spontaneous process. The stability of the solid solution at different temperatures and compositions is represented by the phase diagram for the BaCO₃-SrCO₃ system. schweizerbart.de The existence of a complete solid solution across the entire compositional range at elevated temperatures confirms its thermodynamic stability. schweizerbart.de

Interfacial Phenomena and Crystal Growth Mechanisms

Influence of Organic Species on Crystal Growth and Inhibition

The crystallization of barium strontium carbonate can be significantly influenced by the presence of organic molecules. These species can interact with the growing crystal surfaces, altering their morphology, size, and even their growth mechanism. Research has shown that both small organic molecules and polymers can play a crucial role in directing the formation of (Ba,Sr)CO₃ crystals with specific characteristics.

One notable example is the effect of the small organic dye, Acid Orange 7 (AO7), on the crystal growth of both barium carbonate and strontium carbonate. Studies have demonstrated that AO7 can induce the formation of diverse multi-layered structures. nih.govmdpi.comnih.gov This phenomenon is attributed to the imperfect blocking of the fastest-growing crystal face by the dye molecules. nih.govmdpi.comnih.gov The balance between crystal growth and inhibition by the organic additive can be finely tuned to control the shape and thickness of the resulting layers. nih.govmdpi.comnih.gov This highlights the significant potential of using small organic molecules to create complex inorganic structures. nih.govmdpi.comnih.gov

Another organic additive that has been shown to modify the crystal morphology of barium and strontium carbonates is hexamethylenetetramine (HMT). researchgate.net The presence of HMT during the synthesis of strontium carbonate (SrCO₃) and barium carbonate (BaCO₃) can lead to the formation of crystals with unusual morphologies. researchgate.net The final crystal shape is dependent on the molar ratio of HMT to the metal ions (Sr²⁺ or Ba²⁺) and the source of carbon dioxide used in the reaction. researchgate.net For instance, with increasing concentrations of HMT, the morphology of orthorhombic strontianite (SrCO₃) has been observed to transform from branch-like to flower-like and ultimately to a capsicum-like shape. researchgate.net Similarly, the morphology of barium carbonate crystals can be altered from fiber-like to branch-like and finally to rod-like structures with an increasing HMT to Ba²⁺ molar ratio. researchgate.net

The table below summarizes the observed morphological changes in barium and strontium carbonates in the presence of HMT when using ammonium (B1175870) carbonate as the CO₂ source.

| Molar Ratio (HMT/Metal²⁺) | Predominant Morphology of Strontium Carbonate | Predominant Morphology of Barium Carbonate |

| 0.2 | Branch-like | Fiber-like |

| Intermediate Ratios | Flower-like | Branch-like |

| 10 | Capsicum-like | Rod-like |

This table illustrates the influence of the molar ratio of hexamethylenetetramine (HMT) to metal ions on the crystal morphology of strontium and barium carbonates.

These findings underscore the critical role that organic species play in controlling the crystallization of barium and strontium carbonates. The specific interactions between the functional groups of the organic molecules and the different crystal faces of the inorganic salt dictate the ultimate size, shape, and complexity of the final crystalline product. This level of control is of great interest for the bottom-up fabrication of advanced materials with tailored properties.

Role of Substrates and Templates in Oriented Crystallization

The oriented growth of crystals on a substrate, known as epitaxial growth, is a powerful method for fabricating materials with well-defined crystallographic orientations and, consequently, anisotropic properties. While extensive research exists on the epitaxial growth of complex oxides like barium strontium titanate, the specific role of substrates and templates in the oriented crystallization of the simple mixed salt, Carbonic acid, barium strontium salt, is an area of ongoing investigation.

The use of organic templates and self-assembled monolayers (SAMs) offers a promising biomimetic approach to control the nucleation and orientation of inorganic crystals. rsc.org Peptides, for instance, can self-assemble into hierarchical structures that can serve as templates for the precise mineralization of inorganic materials, allowing for control over their morphology, size, and composition. rsc.org In principle, a suitably functionalized SAM on a substrate could selectively bind barium and strontium ions, creating a local supersaturation and lowering the energy barrier for nucleation with a preferred orientation.

In the context of the previously mentioned study with the organic dye Acid Orange 7, it was observed that multi-layered strontium carbonate sheets could be precipitated as large, quasi-two-dimensional structures. nih.govacs.org The nucleation and c-axis growth of these sheets were observed to proceed normal to the substrate surface, indicating a degree of oriented crystallization influenced by the presence of the organic molecule at the substrate-solution interface. nih.govacs.org

Furthermore, the decomposition of thin films of more complex materials can sometimes lead to the formation of oriented carbonate crystals. For example, highly oriented thin films of yttria-doped barium zirconate on a single crystal strontium titanate substrate have been shown to decompose into oriented barium carbonate rods under certain conditions. researchgate.net This suggests that the crystallographic orientation of the underlying substrate can, in some cases, influence the orientation of the resulting carbonate phase.

While these examples provide indirect evidence for the potential of substrates and templates to direct the crystallization of barium strontium carbonate, more direct and systematic studies are needed to fully elucidate the mechanisms of oriented growth for this specific compound. Future research in this area could focus on:

The use of various polymeric substrates with different functional groups to study their influence on the nucleation and orientation of (Ba,Sr)CO₃.

The application of self-assembled monolayers with specific head groups (e.g., carboxylate, sulfonate) to control the initial stages of crystal formation.

Investigating liquid-phase epitaxial growth techniques to grow single-crystal thin films of barium strontium carbonate on lattice-matched substrates.

Surface-Controlled Precipitation and Dissolution Processes

The precipitation and dissolution of barium strontium carbonate are fundamentally surface-controlled processes, where the kinetics are governed by reactions occurring at the solid-liquid interface. The composition of the aqueous solution, including pH and the presence of other ions, plays a significant role in the rates of these processes.

Precipitation

The precipitation of (Ba,Sr)CO₃ from an aqueous solution is a complex process that can involve the formation of transient, less-stable phases before the final crystalline product is formed. For instance, in the presence of certain polymers like poly(acrylic acid), the precipitation of barium and strontium carbonates can proceed through a polymer-induced liquid-precursor (PILP) process. researchgate.net This involves the formation of a transient, hydrated mineral phase with liquid-like properties, which then transforms into the final crystalline solid. researchgate.net This pathway can lead to the formation of non-equilibrium morphologies such as fibers, wheat-like structures, and spherical or rhombus-like particles. researchgate.net

The evolution of surface morphology during precipitation is also a key aspect. The initial nucleation events and the subsequent growth of crystals determine the final texture and porosity of the material. The presence of impurities or additives in the solution can significantly alter the surface morphology by selectively adsorbing onto certain crystal faces and modifying their growth rates.

Dissolution

The dissolution of barium strontium carbonate is also a surface-controlled process, and its kinetics can be described using models that consider the chemical species present at the mineral-water interface. A surface complexation model has been developed for a range of divalent metal carbonates, including those of barium and strontium. This model helps to describe the surface-controlled dissolution kinetics by considering the formation of various surface species.

The following table presents a qualitative comparison of the dissolution rates of some divalent metal carbonates at a pH between 5 and 8.

| Carbonate | Relative Dissolution Rate |

| NiCO₃ | Very Slow |

| MgCO₃ | Slow |

| CoCO₃ | Moderate |

| FeCO₃ | Moderate |

| MnCO₃ | Moderate-Fast |

| ZnCO₃ | Fast |

| CdCO₃ | Fast |

| SrCO₃ | Very Fast |

| CaCO₃ | Very Fast |

| BaCO₃ | Very Fast |

| PbCO₃ | Very Fast |

This table provides a general trend of dissolution rates for various divalent metal carbonates, indicating that barium and strontium carbonates are among the more rapidly dissolving minerals in this group under the specified pH conditions.

Mechanisms of Layered Structure Formation

The formation of layered or hierarchical structures is a common theme in biomineralization and is of great interest for the synthesis of advanced materials with enhanced properties. In the case of barium strontium carbonate, specific chemical conditions and the presence of certain additives can lead to the development of such complex architectures.

A primary mechanism for the formation of layered structures in barium and strontium carbonates involves the use of organic additives that can modulate the crystal growth process. As discussed in section 5.1, the small organic dye Acid Orange 7 has been shown to induce the formation of a variety of multi-layered barium carbonate structures. nih.govmdpi.comnih.gov The proposed mechanism is based on the imperfect blocking of the fastest-growing crystal face by the AO7 molecules. nih.govmdpi.comnih.gov

This process can be described in the following steps:

Initial Crystal Growth: The barium or strontium carbonate crystal begins to grow from a supersaturated solution.

Additive Adsorption: The organic additive molecules (e.g., AO7) adsorb onto specific crystal faces, particularly the fastest-growing ones.

Growth Inhibition: This adsorption inhibits or slows down the growth in the direction perpendicular to that face.

Supersaturation Build-up: While growth is inhibited on the blocked face, the concentration of ions in the local environment may increase.

Nucleation of a New Layer: This localized increase in supersaturation can lead to the nucleation of a new crystal layer on top of the inhibited surface.

Repetitive Cycle: This cycle of adsorption, inhibition, and renucleation leads to the formation of a multi-layered structure.

The shape and thickness of these layers can be controlled by tuning the balance between the crystal growth rate and the inhibitory effect of the organic molecule. nih.govmdpi.comnih.gov This can be achieved by adjusting parameters such as the concentration of the organic additive, the pH of the solution, and the concentration of the carbonate precursors. nih.govmdpi.comnih.gov

This mechanism, driven by the interplay between a growing inorganic crystal and a "modifier" organic molecule, provides a powerful and versatile route for the single-step synthesis of complex, layered inorganic materials under mild conditions. The ability to create such structures in the barium strontium carbonate system opens up possibilities for designing materials with novel optical, mechanical, or chemical properties.

Computational and Theoretical Modeling of Barium Strontium Carbonate

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of barium strontium carbonate (Ba,Sr)CO₃, DFT calculations are instrumental in understanding how the substitution of barium for strontium (and vice versa) influences the material's fundamental electronic properties and vibrational modes.

First-principles DFT calculations have been employed to study the geometric, electronic, and optical properties of carbonate crystals. For the BaₓSr₁₋ₓCO₃ solid solution, studies have shown that the replacement of Ba and Sr cations, which have different ionic radii and masses, directly impacts the vibrational frequencies observed in Raman spectroscopy. researchgate.net As the concentration of SrCO₃ increases in the solid solution, a shift to higher wavenumbers is typically observed in the Raman bands. researchgate.net This is a direct consequence of the lighter mass of the strontium cation and the shorter bond lengths in the crystal lattice.

DFT can be used to calculate key electronic structure parameters, providing a theoretical basis for understanding the material's behavior.

Table 1: Representative Theoretical Parameters from DFT Calculations

| Parameter | Description | Typical Focus of Investigation |

| Lattice Parameters | The dimensions of the unit cell. | DFT is used to predict how lattice parameters change with the Ba/Sr ratio, providing insight into solid solution formation and strain effects. |

| Band Gap Energy | The energy difference between the valence band and the conduction band. | Calculations reveal the insulating nature of the material and how the band gap might be subtly tuned by the cation ratio. |

| Density of States (DOS) | The number of available electronic states at each energy level. | The DOS provides a detailed picture of the electronic structure, showing the contributions of different atomic orbitals (e.g., Ba, Sr, C, O) to the valence and conduction bands. |

| Phonon Frequencies | The frequencies of the quantized modes of lattice vibration. | Calculated phonon frequencies can be directly compared with experimental Raman and infrared (IR) spectroscopy data to validate the theoretical model and interpret experimental spectra. |

Molecular Dynamics (MD) Simulations of Lattice Dynamics and Disorder

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of the crystal lattice. For barium strontium carbonate, MD simulations are particularly valuable for exploring lattice dynamics, thermal properties, and the effects of cation disorder. aps.orgias.ac.in

In a (Ba,Sr)CO₃ solid solution, the Ba²⁺ and Sr²⁺ ions are distributed randomly or with some degree of short-range order on the cation sublattice. This inherent disorder has significant implications for the material's properties. MD simulations can explicitly model this disordered arrangement, allowing researchers to study its impact on:

Lattice Vibrations: MD simulations can compute the dynamical structure factor, which is related to the phonon spectrum of the material. This allows for the study of how cation disorder affects the propagation of lattice waves and can lead to the broadening of phonon peaks observed in inelastic neutron or X-ray scattering experiments. aps.org

Thermal Expansion: By running simulations at different temperatures, the model can predict the thermal expansion coefficient and its anisotropy, revealing how the lattice responds to heating.

Phase Transitions: MD is a powerful tool for investigating the atomic mechanisms of temperature-induced phase transitions, such as the orthorhombic-to-rhombohedral transition common in alkaline earth carbonates. The simulations can track atomic movements and identify the collective motions that drive the structural change.

Local Structural Distortions: MD can reveal the extent of local deviations from the average crystal structure. The different sizes of Ba²⁺ and Sr²⁺ ions create local strain fields, and MD can quantify the resulting distortions in bond lengths and angles around each cation site. nih.gov

The accuracy of MD simulations is highly dependent on the quality of the interatomic potentials (force fields) used to describe the forces between atoms. These potentials are often developed by fitting to experimental data or to the results of more fundamental DFT calculations.

Thermodynamic Modeling of Phase Equilibria and Solid Solution Formation

Thermodynamic modeling is essential for describing the stability of different phases and predicting the equilibrium state of the (Ba,Sr)CO₃ system under various conditions of temperature, pressure, and composition. The formation of a solid solution between BaCO₃ (witherite) and SrCO₃ (strontianite), both of which are isostructural with aragonite at ambient conditions, is a key aspect of this system.

The thermodynamic properties of the (Ba,Sr)CO₃ solid solution are often described using models that account for the non-ideal mixing of the two end-members. The Gibbs free energy of mixing (ΔG_mix) for a binary solid solution can be expressed as:

ΔG_mix = ΔH_mix - TΔS_mix

where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. For a non-ideal solution, an excess Gibbs free energy term (G^E) is added to the ideal mixing energy.

A common approach to modeling G^E is the use of a Guggenheim polynomial (or Redlich-Kister expansion), which expresses the excess energy as a power series of the mole fractions of the components. For a binary system, a simple form is the regular solution model, where G^E is described by a single interaction parameter (W):

G^E = W * X_BaCO₃ * X_SrCO₃

Here, X represents the mole fraction of the respective component. The interaction parameter W quantifies the energetic penalty or favorability of mixing. A positive W indicates that mixing is endothermic and suggests a tendency towards phase separation or the existence of a miscibility gap at lower temperatures.

Table 2: Key Concepts in Thermodynamic Modeling of (Ba,Sr)CO₃ Solid Solutions

| Model/Concept | Description | Application to (Ba,Sr)CO₃ |

| Ideal Solution Model | Assumes zero enthalpy of mixing (ΔH_mix = 0) and that interactions between all atoms are identical. | A starting point for modeling, but generally insufficient for accurately describing real solid solutions like (Ba,Sr)CO₃ due to the size mismatch between Ba²⁺ and Sr²⁺. |

| Regular Solution Model | A simple non-ideal model where the excess entropy is zero, and the excess enthalpy is described by a single interaction parameter. | Used to model the phase diagram and predict the extent of solid solution formation and the presence of any miscibility gaps. |

| Guggenheim Polynomial | A more flexible model that expresses the excess Gibbs energy as a polynomial function of composition, allowing for more complex, asymmetric mixing behavior. | Provides a more accurate fit to experimental phase equilibrium data across the entire compositional range. researchgate.net |

| Darken's Quadratic Formulation (DQF) | A model used for treating mixing between components that may have different crystal structures, although in this case both end-members are isostructural. | Can be applied to more complex multi-component carbonate systems. researchgate.net |

These thermodynamic models are crucial for constructing phase diagrams that map out the stable phases as a function of temperature and composition, which is vital for materials synthesis and geological applications. arizona.edue3s-conferences.org

Kinetic Modeling of Reaction Pathways and Growth Processes

While thermodynamics predicts the equilibrium state, kinetics describes the pathways and rates at which this state is reached. Kinetic modeling of (Ba,Sr)CO₃ focuses on understanding the mechanisms of nucleation and crystal growth from aqueous solutions or during solid-state synthesis.

The crystallization process involves two main stages: nucleation (the formation of stable initial crystallites) and crystal growth (the subsequent increase in size of these crystallites). The kinetics of these processes are strongly influenced by factors such as supersaturation, temperature, pH, and the presence of impurities or additives.

Kinetic models for crystal growth can often be categorized based on the rate-limiting step:

Diffusion/Transport Control: The growth rate is limited by the transport of Ba²⁺, Sr²⁺, and CO₃²⁻ ions from the bulk solution to the crystal surface. This is often dominant at high supersaturation levels. researchgate.net

Surface Integration Control: The growth rate is limited by the process of ions incorporating into the crystal lattice at specific sites, such as kinks and steps on the surface. This mechanism is often described by models like the Burton-Cabrera-Frank (BCF) theory and tends to be dominant at lower supersaturations. researchgate.netresearchgate.net

For the coprecipitation of (Ba,Sr)CO₃, kinetic models must account for the simultaneous incorporation of both cations. The relative incorporation rates can depend on the solution stoichiometry and the individual kinetics of BaCO₃ and SrCO₃ growth.

Table 3: Kinetic Models and Parameters for Carbonate Crystallization

| Model / Mechanism | Description | Key Parameters |

| Classical Nucleation Theory | Describes the rate of formation of new crystals based on the supersaturation and the interfacial energy between the crystal and the solution. | Nucleation rate, interfacial tension, critical nucleus size. |

| Transport-Controlled Growth | Growth rate is proportional to the concentration gradient between the bulk solution and the crystal surface. | Diffusion coefficient, boundary layer thickness. |

| Surface Reaction-Controlled Growth | Growth rate depends on the rate of surface reactions, such as adsorption, surface diffusion, and integration at kink sites. | Reaction order, rate constant. |

| Burton-Cabrera-Frank (BCF) Model | A specific model for surface integration-controlled growth where screw dislocations provide a continuous source of steps for crystal growth. | Supersaturation (σ), kinetic parameters (α, β). researchgate.net |

Kinetic studies often involve measuring the change in ion concentration over time and fitting the data to these models to extract rate constants and determine the reaction order. researchgate.net Understanding these kinetic pathways is critical for controlling the particle size, morphology, and compositional homogeneity of synthesized barium strontium carbonate powders.

Environmental and Geochemical Dynamics of Barium and Strontium Carbonates

Geochemical Cycling and Mobility in Aquatic Systems

The geochemical cycling and mobility of barium and strontium in aquatic systems are distinct, primarily due to differences in the solubility of their respective carbonate and sulfate (B86663) salts. Strontium is generally more mobile in aquatic environments than barium.

Barium and strontium are introduced into aquatic systems primarily through the weathering of rocks and minerals. cdc.gov Strontium is a common element in the Earth's crust, found in sedimentary rocks, particularly carbonates and clay rocks, at an average concentration of 610 mg·kg⁻¹. nih.gov Barium is also widespread, with concentrations in sandstones averaging 20 mg·kg⁻¹ and higher concentrations in clayey rocks. nih.gov During weathering, these elements are dissolved and transported, often as bicarbonates. nih.gov

In freshwater systems, the behavior of these elements can be influenced by local geology and anthropogenic inputs. nih.gov In estuarine and marine environments, their concentrations and ratios change significantly with salinity. semanticscholar.org Studies in the Calcasieu River estuary showed that strontium and calcium concentrations increased substantially with rising salinity, while barium concentration remained relatively constant. semanticscholar.org This resulted in a clear negative relationship between the Ba/Ca ratio and salinity. semanticscholar.org

Barium's mobility is significantly limited by the formation of insoluble salts, such as barium sulfate (barite) and barium carbonate (witherite). nih.govdeswater.com Barium precipitates much more readily from surface-water environments compared to strontium, leading to its dilution in seawater. nih.gov The biogeochemical cycle of barium includes its removal from surface waters through precipitation, often linked to microbial activity and decaying organic matter, a process sometimes referred to as the "biological pump". researchgate.netwhoi.edumit.edu This leads to a vertical gradient in the ocean, with lower barium concentrations and higher δ¹³⁸Ba values in surface waters. researchgate.net

Strontium, being geochemically similar to calcium, is more readily incorporated into carbonate minerals and remains dissolved in seawater at much higher concentrations than barium. nih.govyoutube.com Its mobility allows it to be a robust tracer for water mass studies. researchgate.net However, microbial activity in contaminated aquifers can also lead to the mobilization of both barium and strontium from sediments into groundwater. acs.org

| Matrix | Barium (Ba) Concentration (mg·kg⁻¹) | Strontium (Sr) Concentration (mg·kg⁻¹) | Source |

|---|---|---|---|

| Earth's Crust (Average) | 628 | 350 | nih.gov |

| Carbonate Rocks | Low | 610 | nih.gov |

| Clayey Rocks | Concentrated | >610 | nih.gov |

| Sandstones | 20 | - | nih.gov |

Isotopic Fractionation in Biomineralization Processes

Biomineralization, the process by which organisms form minerals, significantly fractionates barium and strontium isotopes, providing valuable insights into biological and environmental processes.

Strontium Isotopes: During the formation of biogenic carbonates like aragonite and calcite, lighter strontium isotopes are preferentially incorporated. researchgate.net This fractionation is strongly dependent on the precipitation rate; a faster precipitation rate leads to greater enrichment of the lighter isotopes. researchgate.netresearchgate.net The relationship can be described by the equation: Δ⁸⁸/⁸⁶Sr(carb–aq) = −0.08 * log(R[μmol/m²/h]) + 0.08, where R is the precipitation rate. researchgate.net Studies on planktic foraminifera and inorganic calcite have confirmed this kinetic effect. researchgate.netscispace.com Because of this predictable fractionation, the strontium isotopic composition of biogenic carbonates, such as bivalve shells, can serve as a robust proxy for the ⁸⁷Sr/⁸⁶Sr ratio of the water in which the organism lived. nih.govacs.org

Barium Isotopes: Barium isotope fractionation during biomineralization is more complex and appears to be heavily influenced by biological processes beyond simple precipitation kinetics. nih.govacs.org In freshwater bivalve shells, the fractionation between the river water and the shell (Δ¹³⁸Ba(shell-water)) can be substantial, reaching offsets as large as -0.86‰, with the shells being highly enriched in the lighter barium isotopes relative to the water. nih.govacs.org This enrichment is greatest during periods of slow growth, which contradicts the kinetic effects observed in inorganic precipitation where faster rates correlate with lighter isotope enrichment. nih.govacs.org This suggests that biological ion transport and other metabolic processes linked to growth rate are largely responsible for the observed Ba isotope variation in shells. nih.govacs.org In marine environments, barite precipitation associated with the remineralization of organic matter also results in significant isotopic fractionation, with the barite crystals being enriched in the lighter isotope (δ¹³⁸Ba(barite-diss) ≈ -0.5‰ to -0.4‰). researchgate.net

| Isotope System | Observed Fractionation (‰) | Mineral/Organism | Controlling Factors | Source |

|---|---|---|---|---|

| Δ¹³⁸Ba(shell-water) | -0.86 to +0.09 | Freshwater Bivalve Shells | Biological ion transport, growth rate | nih.govacs.org |

| Δ⁸⁸/⁸⁶Sr(carb-aq) | -0.2 to -0.1 | Marine Calcifiers (Corals, Molluscs) | Precipitation Rate, Temperature | scispace.com |

| δ¹³⁸Ba(barite-diss) | ≈ -0.5 to -0.4 | Marine Barite | Biological Pump, Precipitation | researchgate.net |

Precipitation in Natural Alkaline Siliceous Environments

The precipitation of barium and strontium carbonates occurs under specific geochemical conditions, notably in environments that are both alkaline and rich in silica (B1680970). Research has shown that in silica-rich alkaline brines, these carbonates form unique crystal aggregates that display non-crystallographic symmetry, mimicking forms often seen in biological organisms. researchgate.netgeoscienceworld.orgresearchgate.net

These processes are observed in laboratory experiments and are relevant to conditions found in some contemporary alkaline lakes. researchgate.netgeoscienceworld.org The key requirements for the formation of these distinctive structures are:

Alkalinity: The precipitation occurs within a specific pH range of 8.5 to 12. researchgate.netgeoscienceworld.org

Silica Concentration: The required silica levels are as low as 250 ppm SiO₂, which is within the range reported for some modern alkaline lakes. researchgate.netgeoscienceworld.org

The interaction between the carbonate crystal surfaces and the silica-rich matrix controls the arrangement and orientation of the carbonate crystallites, leading to what are termed "induced morphology crystal aggregates". researchgate.net This striking morphological behavior makes these inorganic precipitates useful as potential pH indicators for reconstructing past environmental conditions. researchgate.netgeoscienceworld.org The discovery of similar structures in ancient geological formations, such as Archean cherts, could provide direct information on the chemistry of primitive waters. researchgate.net

Leaching Behavior from Geological and Anthropogenic Matrices

The release of barium and strontium into the environment occurs through the leaching of both natural (geological) and man-made (anthropogenic) materials.

Geological Matrices: The primary natural source of barium and strontium is the chemical weathering of rocks and minerals. cdc.gov Leaching from geological formations is a key process that introduces these elements into groundwater and surface water. cdc.gov The rate and extent of leaching depend on the mineralogy of the rock and the chemical properties of the water, such as pH. nih.gov A study on the leachability of monolithic opoka rock, a siliceous carbonate rock, demonstrated different behaviors for strontium and barium over time. Strontium leaching showed an upward trend initially, reaching a peak concentration in eluates after 16 days (384 hours) before gradually decreasing. nih.gov Barium leachability from the same material was significantly lower and showed no significant changes over the 64-day experiment, remaining at a near-constant low level. nih.gov This is consistent with barium's lower mobility and tendency to precipitate. nih.gov

Anthropogenic Matrices: Industrial activities and waste disposal create anthropogenic matrices from which barium and strontium can be leached. cdc.gov One significant source is the ash produced from the incineration of municipal and industrial waste. nih.gov A study on strontium leaching from incinerated waste found that the water-leachable fraction could be substantial, ranging from 1.3% to nearly 91% of the total strontium content in the ash. nih.gov The highest amounts of leached strontium (up to 302 mg/kg) came from ash derived from mixed municipal waste, hard coal, rubber, and artificial leather. nih.gov In acidic soils, strontium is easily leached, while in calcareous soils, it can be activated and mobilized through substitution by other cations. nih.gov Another example of anthropogenically induced leaching is seen at crude-oil-contaminated sites, where microbial iron reduction can dissolve minerals in aquifer sediments, releasing barium and strontium into the groundwater. acs.org

| Ash Source Material | Leached Sr Concentration (mg/kg) | Source |

|---|---|---|

| Mixed Waste (Multi-family houses) | 302 | nih.gov |

| Hard Coal | 90 - 251 | nih.gov |

| Rubber | 221 | nih.gov |

| Artificial Leather | 216 | nih.gov |

Integration and Functionalization in Advanced Material Systems

Precursor Role in Perovskite Synthesis

The mixed carbonate is instrumental in the solid-state synthesis of perovskite-type oxides, a class of materials with the general formula ABO₃, known for their diverse and significant electronic properties. Barium strontium carbonate provides the A-site cations in a chemically homogeneous, pre-mixed form, facilitating uniform reactions and the formation of single-phase crystalline structures.